2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one
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Overview
Description
2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidinone ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-3-hydroxyimidazolidin-4-one can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)-1-iodooctane: This compound also contains a chlorophenyl group but differs in its overall structure and reactivity.
2-Chloro-3-methylpentane: While it shares the chlorophenyl group, its chemical properties and applications differ significantly.
p-Bromochlorobenzene: This compound has a similar aromatic structure but with different substituents, leading to distinct chemical behaviors
The uniqueness of this compound lies in its imidazolidinone ring, which imparts specific chemical and biological properties not found in the other compounds.
Properties
CAS No. |
27311-24-6 |
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Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-hydroxyimidazolidin-4-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-2-1-3-6(7)9-11-5-8(13)12(9)14/h1-4,9,11,14H,5H2 |
InChI Key |
KNHWGKIMKAPQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(N1)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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